1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE
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Overview
Description
1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a 4-chlorophenylsulfanyl group, a benzoyl group, and a 2-methoxyphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorophenylsulfanylbenzyl chloride. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of allergic conditions and inflammation.
Chemical Biology: The compound is used as a tool to study the mechanisms of action of piperazine derivatives and their effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound is known to bind to histamine receptors, particularly the H1 receptor, which plays a role in allergic responses. By blocking the H1 receptor, the compound can inhibit the effects of histamine, reducing symptoms of allergies and inflammation . Additionally, the compound may interact with enzymes involved in inflammatory pathways, further contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar mechanism of action.
Promethazine: A phenothiazine derivative with antihistamine properties.
Uniqueness
1-(4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}BENZOYL)-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-chlorophenylsulfanyl group and the 2-methoxyphenyl group enhances its binding affinity to histamine receptors and its anti-inflammatory effects compared to other similar compounds .
Properties
IUPAC Name |
[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2S/c1-30-24-5-3-2-4-23(24)27-14-16-28(17-15-27)25(29)20-8-6-19(7-9-20)18-31-22-12-10-21(26)11-13-22/h2-13H,14-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMMUMCDRNBEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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